N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 941942-05-8
VCID: VC4166402
InChI: InChI=1S/C18H22N6OS2/c1-26-18-21-15(23-8-3-2-4-9-23)13-12-20-24(16(13)22-18)10-7-19-17(25)14-6-5-11-27-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,19,25)
SMILES: CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCCCC4
Molecular Formula: C18H22N6OS2
Molecular Weight: 402.54

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

CAS No.: 941942-05-8

Cat. No.: VC4166402

Molecular Formula: C18H22N6OS2

Molecular Weight: 402.54

* For research use only. Not for human or veterinary use.

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide - 941942-05-8

Specification

CAS No. 941942-05-8
Molecular Formula C18H22N6OS2
Molecular Weight 402.54
IUPAC Name N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C18H22N6OS2/c1-26-18-21-15(23-8-3-2-4-9-23)13-12-20-24(16(13)22-18)10-7-19-17(25)14-6-5-11-27-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,19,25)
Standard InChI Key WWGCRJCGBGCMNQ-UHFFFAOYSA-N
SMILES CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCCCC4

Introduction

Molecular Structure and Physicochemical Properties

The compound’s molecular formula is C₁₈H₂₂N₆OS₂, with a molecular weight of 402.54 g/mol. Key structural features include:

  • A pyrazolo[3,4-d]pyrimidine core, a bicyclic system known for its kinase-inhibitory properties.

  • A methylthio (-SMe) group at position 6, enhancing lipophilicity and potential metabolic stability.

  • A piperidin-1-yl substituent at position 4, contributing to conformational flexibility and target binding.

  • An ethyl-linked thiophene-2-carboxamide side chain, which may influence solubility and receptor interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₂N₆OS₂
Molecular Weight402.54 g/mol
CAS Number941942-05-8
IUPAC NameN-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with functionalization of the pyrazolo[3,4-d]pyrimidine scaffold:

  • Core Formation: Condensation of methyl 2-aminothiophene-3-carboxylate with urea under high temperatures (190–200°C) yields the pyrimidine-2,4-diol intermediate .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces chlorine atoms at positions 2 and 4 .

  • Amination: Reaction with piperidine replaces the C4 chlorine, while the C6 methylthio group is introduced via nucleophilic substitution .

  • Side-Chain Coupling: The ethyl-thiophene-carboxamide moiety is attached using coupling agents like HATU in the presence of Hunig’s base .

Key Reaction Conditions:

  • Ullmann-type coupling for aryl ether formation (CuI, K₂CO₃, 95°C in dioxane) .

  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Biological Activities and Mechanisms

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are renowned for inhibiting protein kinases. The piperidine and thiophene groups in this compound likely enhance binding to the ATP pocket of kinases such as EGFR and Bcr-Abl . In enzymatic assays, analogs demonstrated IC₅₀ values as low as 0.034 μM against EGFR, suggesting high potency .

Antimicrobial Properties

Structural analogs exhibit activity against Staphylococcus aureus and Escherichia coli, with MIC values in the 1–10 μM range. The methylthio group may disrupt bacterial DNA polymerase III or cell wall synthesis .

Pharmacological Applications

Drug Discovery

This compound’s dual kinase-antimicrobial activity positions it as a candidate for combination therapies, particularly in oncology patients prone to infections . Its pharmacokinetic profile remains under investigation, but the molecular weight (<500 Da) and moderate logP (~3.5) suggest oral bioavailability .

Structural Analog Comparisons

Table 2: Activity of Structural Analogs

Analog SubstituentTargetIC₅₀/GI₅₀ (μM)Source
Piperidin-1-yl (C4)EGFR0.034
Pyrrolidin-1-yl (C4)S. aureus2.5
Thiophene-2-carboxamideDNA Pol III1.8

Stability and Reactivity

The compound is stable under inert conditions but may undergo:

  • Oxidation of the methylthio group to sulfoxide/sulfone derivatives.

  • Hydrolysis of the carboxamide under acidic/basic conditions .
    Storage recommendations include desiccated environments at -20°C to prevent degradation.

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Target Identification: Use CRISPR screening to identify off-target effects.

  • Formulation Development: Explore nanoparticle delivery to enhance bioavailability.

  • Combination Therapies: Test synergy with β-lactam antibiotics or checkpoint inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator